molecular formula C11H15NO B13477488 [(2R,5R)-5-phenyloxolan-2-yl]methanamine

[(2R,5R)-5-phenyloxolan-2-yl]methanamine

Cat. No.: B13477488
M. Wt: 177.24 g/mol
InChI Key: IAIACGGIZWXQIK-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,5R)-5-phenyloxolan-2-yl]methanamine is a chiral amine compound with a molecular formula of C10H15NO It is characterized by the presence of a phenyloxolane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-phenyloxolan-2-yl]methanamine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the oxolane ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-phenyloxolan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

[(2R,5R)-5-phenyloxolan-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [(2R,5R)-5-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

[(2R,5R)-5-phenyloxolan-2-yl]methanamine can be compared with other similar compounds such as:

    [(2S,5S)-5-phenyloxolan-2-yl]methanamine: The enantiomer of the compound, differing in its stereochemistry.

    [(2R,5R)-5-phenyloxolan-2-yl]ethanamine: A homologous compound with an ethyl group instead of a methyl group.

    [(2R,5R)-5-phenyloxolan-2-yl]methanol: The alcohol derivative of the compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2R,5R)-5-phenyloxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1

InChI Key

IAIACGGIZWXQIK-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H](O[C@H]1CN)C2=CC=CC=C2

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.